N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2. It is known for its complex structure, which includes a chlorobenzoyl group, a sulfamoyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 2-aminophenylsulfonamide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and recrystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenases (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular pathways involved in cell signaling and immune response .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(4-Chlorophenyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(4-Chlorobenzyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(4-Chlorophenyl)phenyl]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzoyl group, in particular, contributes to its potential as an anti-inflammatory agent, distinguishing it from other similar compounds .
Properties
CAS No. |
827576-99-8 |
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Molecular Formula |
C21H17ClN2O4S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[4-[[2-(4-chlorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14(25)23-17-10-12-18(13-11-17)29(27,28)24-20-5-3-2-4-19(20)21(26)15-6-8-16(22)9-7-15/h2-13,24H,1H3,(H,23,25) |
InChI Key |
KYDFMBXPKDAQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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